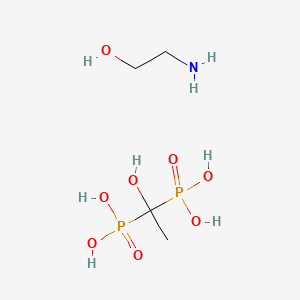![molecular formula C8H9IO4 B14652758 4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid CAS No. 48133-18-2](/img/structure/B14652758.png)
4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its iodine atom, which is attached to the bicyclic framework, and its carboxylic acid functional group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid typically involves the halogenation of a precursor compound. One common method is the bromolactonization of (S)-3-cyclohexene-1-carboxylic acid using a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide . The reaction is carried out in a solvent such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Addition Reactions: The double bonds in the bicyclic structure can participate in addition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid involves its interaction with molecular targets through its functional groups. The iodine atom and carboxylic acid group can participate in various interactions, including hydrogen bonding, ionic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1-methyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid
- 4-Iodo-6-oxabicyclo[3.2.1]octan-7-one
Uniqueness
4-Iodo-7-oxo-6-oxabicyclo[321]octane-2-carboxylic acid is unique due to the presence of both an iodine atom and a carboxylic acid group within its bicyclic structure
Propriétés
Numéro CAS |
48133-18-2 |
|---|---|
Formule moléculaire |
C8H9IO4 |
Poids moléculaire |
296.06 g/mol |
Nom IUPAC |
4-iodo-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H9IO4/c9-5-1-3(7(10)11)4-2-6(5)13-8(4)12/h3-6H,1-2H2,(H,10,11) |
Clé InChI |
KCKXBXSJLWDSNV-UHFFFAOYSA-N |
SMILES canonique |
C1C2C(CC(C1OC2=O)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-Methylenebis[2,6-bis(2-methylpropyl)phenol]](/img/structure/B14652675.png)
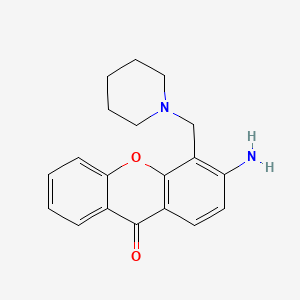
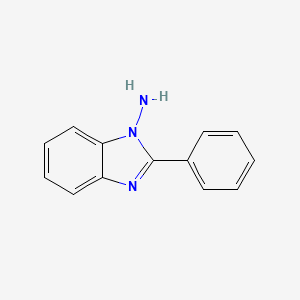

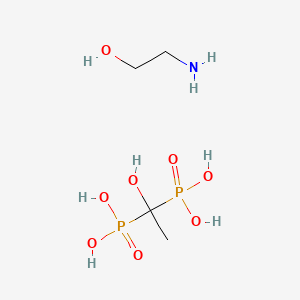
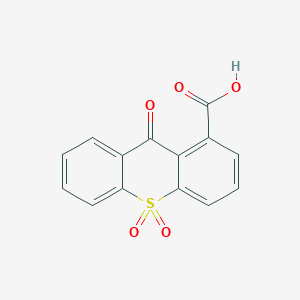
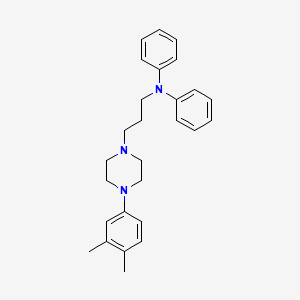


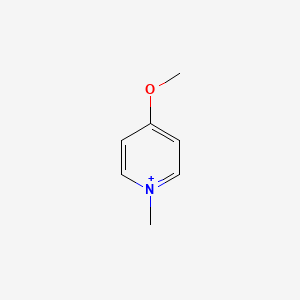

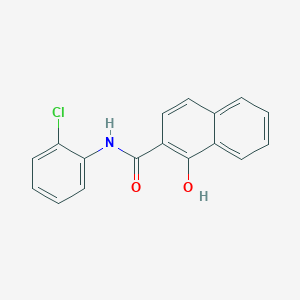
![2,5-Dichloro-N,N-bis[(oxiran-2-yl)methyl]aniline](/img/structure/B14652751.png)
